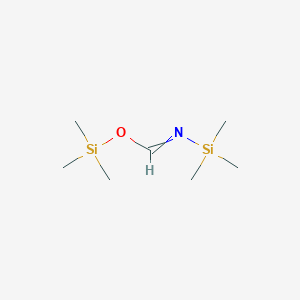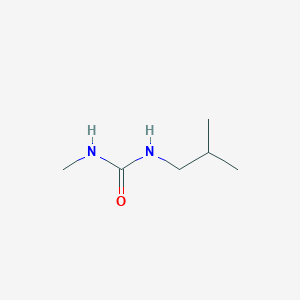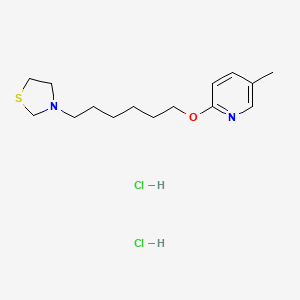
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride is a compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This specific compound is characterized by the presence of a pyridyloxy group and a hexyl chain, making it a unique derivative within the thiazolidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride typically involves the reaction of 3-thiazolidine with 6-(5-methyl-2-pyridyloxy)hexyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the pyridyloxy group or the hexyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: A simpler derivative with similar chemical properties.
5-Methyl-2-pyridylthiazolidine: Another derivative with a different substitution pattern.
Thiazolidinyl alkoxy pyridines: Compounds with similar structural features and potential biological activities.
Uniqueness
Thiazolidine, 3-(6-(5-methyl-2-pyridyloxy)hexyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring, a pyridyloxy group, and a hexyl chain makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
41288-00-0 |
|---|---|
Molecular Formula |
C15H26Cl2N2OS |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-[6-(5-methylpyridin-2-yl)oxyhexyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C15H24N2OS.2ClH/c1-14-6-7-15(16-12-14)18-10-5-3-2-4-8-17-9-11-19-13-17;;/h6-7,12H,2-5,8-11,13H2,1H3;2*1H |
InChI Key |
KHBXWZCAOWERPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)OCCCCCCN2CCSC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


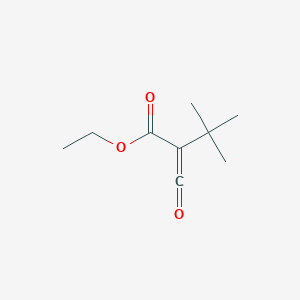
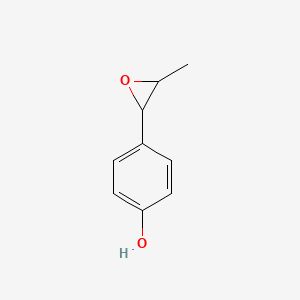

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
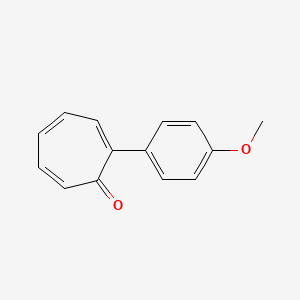

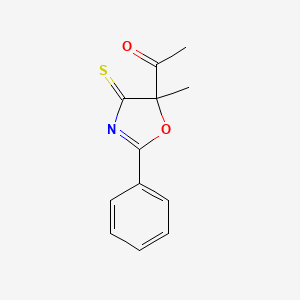
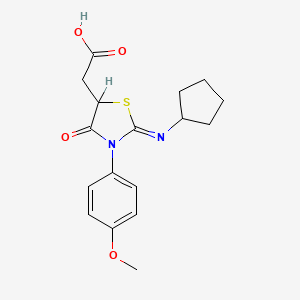

![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
